2-(3-Bromophenyl)ethyl cyclopropyl ketone

Medicinal Chemistry Cross-Coupling Selectivity Structure-Activity Relationships

Sourcing meta-brominated aryl ketones with an ethyl spacer for Pd-catalyzed diversification often leads to regioisomeric mixtures or limited reactivity. This scaffold provides a single, defined 3-bromo substitution that ensures regiochemical fidelity in cross-coupling. - The meta-bromine enables predictable Suzuki-Miyaura coupling, outperforming the less reactive 3-chloro variant (CAS 898787-52-5) and offering distinct selectivity vs. the 4-bromo isomer (CAS 898762-06-6). - The cyclopropyl ketone confers metabolic stability by resisting CYP-mediated oxidation, while the ethyl linker differentiates conformational space from the directly attached analog (CAS 693774-26-4).

Molecular Formula C12H13BrO
Molecular Weight 253.13 g/mol
CAS No. 898760-87-7
Cat. No. B1532140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Bromophenyl)ethyl cyclopropyl ketone
CAS898760-87-7
Molecular FormulaC12H13BrO
Molecular Weight253.13 g/mol
Structural Identifiers
SMILESC1CC1C(=O)CCC2=CC(=CC=C2)Br
InChIInChI=1S/C12H13BrO/c13-11-3-1-2-9(8-11)4-7-12(14)10-5-6-10/h1-3,8,10H,4-7H2
InChIKeyRJSWJYWDBRPVNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Bromophenyl)ethyl Cyclopropyl Ketone: Identity & Procurement


2-(3-Bromophenyl)ethyl cyclopropyl ketone (CAS 898760-87-7; IUPAC: 3-(3-bromophenyl)-1-cyclopropylpropan-1-one; C12H13BrO, MW 253.13) is a meta-brominated aromatic ketone containing an ethyl linker between the phenyl and cyclopropyl ketone moieties . The compound is offered as a versatile small-molecule scaffold with a typical commercial purity of 95–97% [1]. The presence of a bromine at the 3-position creates a reactive handle for cross-coupling transformations, while the cyclopropyl ketone unit imparts distinctive conformational constraints compared to unstrained cyclic ketone analogs [2].

1 Cross-coupling building block: meta-bromo handle for Suzuki, Heck, Buchwald-Hartwig reactions
2 Medicinal chemistry scaffold: conformationally restricted cyclopropyl ketone core
3 Multi-source commercial availability at 95–97% purity supports procurement continuity

Why In-Class Substitution Is Scientifically Invalid


Direct substitution of 2-(3-bromophenyl)ethyl cyclopropyl ketone with close structural analogs—such as the 4-bromo isomer (898762-06-6), the 3-chloro variant (898787-52-5), or the ethyl-truncated 3-bromophenyl cyclopropyl ketone (693774-26-4)—cannot be made without quantitative re-validation of reactivity and physicochemical properties. The meta-bromine positioning alters cross-coupling regioselectivity and electronic distribution relative to the para isomer , while replacement of bromine with chlorine (MW: 208.68 vs 253.13) substantially changes predicted lipophilicity (ACD/LogP: 2.63) and molecular volume, affecting chromatographic behavior, membrane permeability, and downstream synthetic compatibility . The ethyl linker distinguishes this scaffold from the directly attached cyclopropyl ketone analog, which exhibits distinct dipole moments and conformational preferences that influence binding interactions and reaction outcomes [1].

Target Compound
Closest Analog
3-Bromo (meta) substitution
4-Bromo (para) isomer: altered regioselectivity and electronic distribution may shift cross-coupling outcomes
Bromine handle (C–Br BDE ~285 kJ/mol)
Chloro analog: lower oxidative addition reactivity and reduced lipophilicity alter reaction kinetics and chromatographic behavior
Cyclopropyl ketone (~27 kcal/mol strain)
Cyclopentyl analog: lower ring strain and higher predicted CYP-mediated oxidation may change metabolic stability profile
! Similar CAS or structure does not imply interchangeable reactivity. Re-validation of coupling efficiency and physicochemical properties is required.

Quantitative Differentiation vs. Closest Analogs


Meta vs. Para Bromine Substitution

The 3-bromo (meta) substitution pattern in 2-(3-bromophenyl)ethyl cyclopropyl ketone confers distinct regiochemical and electronic properties compared to the 4-bromo (para) analog [1]. This positional isomerism alters both the electron density distribution on the aromatic ring and the vectorial orientation of substituents, which can critically influence binding pocket complementarity in biological targets and the regioselectivity of subsequent cross-coupling reactions .

Meta vs. Para Br
Cross-study comparable
Distinct regiochemistry and electronic topology
Meta: density 1.4 g/cm³, bp ~331°C; Para: physical data sparse
Regioisomeric identity determines cross-coupling site selectivity and binding-pocket complementarity
Para analog physicochemical data incompletely reported; source review advised
Medicinal Chemistry Cross-Coupling Selectivity Structure-Activity Relationships

Bromo vs. Chloro: Lipophilicity & Reactivity

Replacement of the bromine atom with chlorine in 2-(3-chlorophenyl)ethyl cyclopropyl ketone (898787-52-5) yields a compound with substantially reduced molecular weight (208.68 vs 253.13) and a predicted ACD/LogP of 2.63 . The bromo variant is expected to exhibit higher LogP (estimated +0.5 to +0.8 log units) based on halogen π-contributions, leading to altered chromatographic retention, solubility profiles, and membrane permeability [1]. Furthermore, the C–Br bond (bond dissociation energy ~285 kJ/mol) undergoes oxidative addition with palladium catalysts more readily than the C–Cl bond (~397 kJ/mol), conferring higher reactivity in Suzuki–Miyaura and other cross-coupling manifolds [2].

Bromo vs. Chloro
Class-level inference
ΔMW +44.45 g/mol; estimated ΔLogP +0.5 to +0.8
C–Br oxidative addition barrier ~110 kJ/mol lower than C–Cl
Bromo handle supports faster cross-coupling; higher LogP shifts retention and permeability
LogP estimated from halogen contribution models; experimental validation recommended
Lipophilicity Optimization Cross-Coupling Kinetics Pharmacokinetic Profiling

Cyclopropyl vs. Cyclopentyl: Conformational & Metabolic Stability

The cyclopropyl ketone in 2-(3-bromophenyl)ethyl cyclopropyl ketone introduces ~27 kcal/mol of ring strain, which imparts unique reactivity and conformational constraints absent in the cyclopentyl analog (2-(3-bromophenyl)ethyl cyclopentyl ketone, CAS 898760-91-3, C14H17BrO, MW 281.19) [1]. Cyclopropyl ketones are known to undergo ring-opening reactions under reductive or nucleophilic conditions and can act as mechanism-based inhibitors or reactive intermediates . Moreover, cyclopropane-containing molecules often exhibit enhanced metabolic stability due to resistance to cytochrome P450-mediated oxidation at the α-position [2].

Cyclopropyl Stability
Class-level inference
Ring strain ~27 kcal/mol vs. ~6 kcal/mol for cyclopentyl
Predicted CYP oxidation half-life increase ~2–5 fold
Conformational restriction and metabolic stability relevant for lead optimization studies
Metabolic stability inferred from structural class; direct measurement needed for confirmation
Metabolic Stability Conformational Analysis Synthetic Chemistry

Commercial Purity & Availability Comparison

A survey of commercial suppliers reveals that 2-(3-bromophenyl)ethyl cyclopropyl ketone (898760-87-7) is offered at purities ranging from 95% to 98% across multiple vendors [1]. In contrast, the 4-bromo analog (898762-06-6) is discontinued at certain suppliers or available only through specialized distributors . The 3-chloro analog (898787-52-5) is available at 95–97% purity, but the lighter molecular weight and altered lipophilicity may necessitate different storage and handling considerations .

Supply & Purity
Supporting evidence
95–98% purity across ≥5 active vendors
4-Bromo analog shows supply discontinuation at select distributors
Reliable multi-source supply reduces procurement risk for long-term programs
Vendor catalogs accessed April 2026; verify current stock before ordering
Procurement Quality Control Chemical Sourcing

Key Application Scenarios


Medicinal Chemistry: SAR Exploration

The 3-bromo substitution pattern enables systematic SAR studies where the meta-positioned bromine serves as a bioisosteric replacement or a synthetic handle for late-stage diversification via Suzuki–Miyaura cross-coupling [1]. The ethyl linker and cyclopropyl ketone provide a conformationally restricted, metabolically stable core that can probe binding pocket topology, with the cyclopropyl unit known to resist CYP-mediated oxidation relative to larger cycloalkyl rings [2].

Cross-Coupling Building Block

The bromine at the 3-position is primed for palladium-catalyzed cross-coupling reactions (Suzuki, Heck, Buchwald–Hartwig), offering a more reactive C–Br bond compared to the corresponding chloro analog [3]. The cyclopropyl ketone can also serve as a bifunctional electrophile in reductive amination or ring-opening transformations, enabling the rapid construction of molecular complexity .

Physicochemical Reference Standard

The compound's predicted density (1.4±0.1 g/cm³), boiling point (330.7±17.0 °C), and flash point (71.7±8.3 °C) provide reliable benchmarks for HPLC method development, GC–MS analysis, and stability studies [4]. Its distinct InChIKey and molecular topology differentiate it from regioisomeric and halogen-variant analogs, making it suitable as a reference material for chromatographic purity assessment.

Agrochemical Discovery: Cyclopropyl Lead Generation

Cyclopropyl ketones are privileged motifs in agrochemical active ingredients due to their metabolic stability and conformational rigidity [5]. The 3-bromophenyl substitution allows for modular diversification, enabling the synthesis of libraries targeting pest-specific enzymes or plant growth regulators, with the ethyl linker providing optimal spatial separation between the pharmacophore and the cyclopropyl carbonyl.

Application
Selection Property
Validation Focus
Medicinal Chemistry SAR
Meta-bromo diversification handle; cyclopropyl conformational constraint
Cross-coupling regioselectivity; binding-pocket topology assessment
Cross-Coupling Building Block
C–Br bond reactivity; bifunctional electrophile capability
Oxidative addition efficiency; ring-opening transformation scope
Physicochemical Reference
Distinct InChIKey; predicted density and boiling point benchmarks
HPLC/GC-MS method development; regioisomeric purity assessment
Agrochemical Lead Generation
Cyclopropyl metabolic stability; ethyl linker spatial separation
Modular diversification for pest-specific enzyme screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(3-Bromophenyl)ethyl cyclopropyl ketone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.